Hydrocortisone phosphate (sodium) Hydrocortisone phosphate (sodium) See also: Hydrocortisone Sodium Phosphate (preferred).
Brand Name: Vulcanchem
CAS No.:
VCID: VC16642326
InChI: InChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1
SMILES:
Molecular Formula: C21H29Na2O8P
Molecular Weight: 486.4 g/mol

Hydrocortisone phosphate (sodium)

CAS No.:

Cat. No.: VC16642326

Molecular Formula: C21H29Na2O8P

Molecular Weight: 486.4 g/mol

* For research use only. Not for human or veterinary use.

Hydrocortisone phosphate (sodium) -

Specification

Molecular Formula C21H29Na2O8P
Molecular Weight 486.4 g/mol
IUPAC Name disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate
Standard InChI InChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1
Standard InChI Key RYJIRNNXCHOUTQ-OJJGEMKLSA-L
Isomeric SMILES C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+]
Canonical SMILES CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+]

Introduction

Chemical and Structural Characteristics

Molecular Composition and Physicochemical Properties

Hydrocortisone sodium phosphate is the disodium salt of cortisol 21-phosphate, characterized by a steroidal backbone with a phosphate group esterified at the 21-position. The compound’s structure includes a cyclopentanophenanthrene nucleus, hydroxyl groups at C11 and C17, and a ketone at C3, which are essential for glucocorticoid receptor binding . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC21H29O8P2Na\text{C}_{21}\text{H}_{29}\text{O}_8\text{P} \cdot 2\text{Na}
Molecular Weight486.41 g/mol
SolubilitySlightly soluble in water and methanol
Optical Rotation (αD25\alpha_D^{25})+120° (in water)
StabilityHygroscopic

Synthesis and Manufacturing

The industrial synthesis involves reacting 21-iodo-11β,17α-dihydroxypregn-4-ene-3,20-dione with phosphoric acid in acetonitrile, followed by purification via ion-exchange chromatography and solvent extraction . Critical steps include:

  • Esterification: The iodo intermediate undergoes nucleophilic substitution with phosphoric acid.

  • Neutralization: Conversion to the disodium salt using sodium hydroxide.

  • Crystallization: Precipitation with acetone yields the final product .

This process achieves a yield of 4.45 g from 5.0 g of starting material, demonstrating moderate efficiency .

Pharmacological Profile

Mechanism of Action

Hydrocortisone sodium phosphate exerts its effects via cytosolic glucocorticoid receptors. The ligand-receptor complex translocates to the nucleus, modulating gene expression by binding glucocorticoid response elements (GREs) . Key actions include:

  • Anti-inflammatory Effects: Induction of lipocortin-1, which inhibits phospholipase A2, reducing arachidonic acid release and subsequent prostaglandin/leukotriene synthesis .

  • Immunosuppression: Downregulation of pro-inflammatory cytokines (e.g., IL-1, TNF-α) and inhibition of neutrophil migration .

  • Metabolic Effects: Gluconeogenesis stimulation and peripheral glucose utilization inhibition .

Pharmacokinetics

  • Absorption: Rapidly absorbed following intravenous administration, with complete bioavailability . Topical ocular application achieves aqueous humor concentrations of 0.12–0.45 μg/mL within 30–60 minutes .

  • Metabolism: Hepatic conversion to inactive tetrahydrocortisol and tetrahydrocortisone via 11β-hydroxysteroid dehydrogenase .

  • Elimination: Renal excretion (60%) and fecal elimination (40%), with a half-life of 1.5–2 hours .

Clinical Applications

Endocrine and Inflammatory Disorders

Hydrocortisone sodium phosphate is first-line therapy for:

  • Adrenal Insufficiency: 100–400 mg/day IV restores cortisol levels in acute crises .

  • Severe Asthma: 200 mg IV every 6 hours reduces airway inflammation .

  • Inflammatory Bowel Disease: 100 mg IV decreases mucosal leukocyte infiltration .

Ophthalmic Use

A randomized trial demonstrated 1.5% hydrocortisone eye drops achieved therapeutic aqueous humor concentrations (0.45 μg/mL) within 30 minutes, outperforming 0.5% formulations (0.12 μg/mL) . This supports its use in uveitis and post-surgical inflammation .

Adverse EffectIncidence (Phosphate vs. Succinate)Source
Hyperglycemia100% vs. 100%
Hypokalemia22% vs. 17%
Leukocytosis33% vs. 28%

Contraindications

  • Systemic fungal infections .

  • Live virus vaccinations during immunosuppression .

Pharmacokinetic Insights from Ocular Studies

Anterior Chamber Penetration

A single-center trial (n=40) evaluated hydrocortisone eye drops (0.5% vs. 1.5%) in patients undergoing cataract surgery :

Parameter0.5% Formulation1.5% FormulationSource
Peak Aqueous Humor Concentration0.12 μg/mL0.45 μg/mL
Time to Peak60 minutes30 minutes
Anti-inflammatory EfficacyModerateHigh

The 1.5% formulation’s rapid penetration supports its use in acute anterior uveitis .

Industrial Synthesis and Quality Control

Manufacturing Challenges

  • Purity: Residual inorganic phosphates (<0.1%) require rigorous solvent washing .

  • Stability: Hygroscopicity necessitates desiccated storage at 2–8°C .

Regulatory Specifications

  • USP-NF Standards: ≥98% purity by HPLC .

  • Impurity Limits: ≤0.5% 21-dehydrocortisol .

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